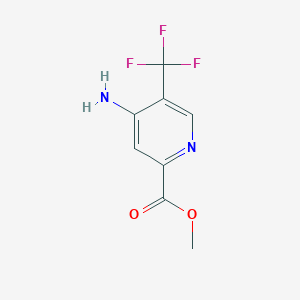

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate” is an organic compound with the molecular formula C8H7F3N2O2 . It is an off-white solid with a molecular weight of 220.15 . The compound is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves various chemical reactions, including Pd-catalyzed coupling reactions and Chichibabin reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 220.15 and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Role in Formation of Food Toxicants

- The formation of certain heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involves reactions of phenylacetaldehyde with creati(ni)ne, and it's suggested that lipids, similarly to carbohydrates, can contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde, leading to the formation and fate of these toxicants (Zamora & Hidalgo, 2015).

Analysis in Biological Matrices, Food, and Beverages

- PhIP and its metabolites have been analyzed in various matrices, showcasing the utility of liquid chromatography coupled with mass spectrometry for sensitive and selective quantitative and qualitative analysis. This illustrates the importance of pyridine derivatives in understanding their biological effects and exposures (Teunissen et al., 2010).

Applications in Medicinal Chemistry

- Pyridine derivatives, such as the pyranopyrimidine core, are significant precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These derivatives have been synthesized using various catalysts highlighting their importance in the development of lead molecules (Parmar et al., 2023).

Wirkmechanismus

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients .

Mode of Action

It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .

Biochemical Pathways

It’s known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

The compound’s molecular weight is 22015 , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of various active pharmaceutical ingredients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate. For instance, the compound should be stored at 0-8°C . Furthermore, the compound’s reactivity and biological activity can be influenced by the unique physicochemical properties of the fluorine atom .

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines, such as “Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate”, have been used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMQIUQOAIEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)